molecular formula C17H15N3O2S B2880808 3,5-dimethyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazole CAS No. 93332-34-4

3,5-dimethyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazole

Cat. No. B2880808
CAS RN: 93332-34-4
M. Wt: 325.39
InChI Key: HLLNZYSBIVVXQI-UHFFFAOYSA-N
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Description

“3,5-dimethyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazole” is a chemical compound with the linear formula C11H11N3O2S . It is part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C11H11N3O2S . The molecular weight is 249.293 .

Scientific Research Applications

Structural and Spectral Characteristics

A study explored the structural and spectral characteristics of conjugated pyrazoles, focusing on how functional groups influence their tautomerism and energy band gaps. It was found that functional groups significantly affect the formation of tautomers and the energy gap, with experiments and theoretical calculations aligning to show proton transfer from nitrogen to carbon with loss of aromaticity in pyrazole dyes (Ibnaouf, Hussein, El-Khair, & Elzupir, 2019).

Metal Ions Recognition

Research on 1-(2-benzothiazole)-3-(2-thiophene)-2-pyrazoline derivatives revealed a strong affinity toward divalent transition metal ions. Specifically, an enhancement of fluorescence intensity was observed with the addition of Zn2+ ions, indicating potential applications in sensing and detection technologies (Shi, Ji, & Bian, 2007).

Synthesis of Complex Molecules

A study on square planar mononuclear Pd(II) complexes demonstrated the synthesis and characterization of complexes derived from 3,5-dimethyl-1-(2-nitrophenyl)-1H-pyrazole. These complexes exhibit unprecedented square planar structures with discernible helical twists, contributing to the development of novel synthetic organic molecules (Drew, Mukherjee, De, Nag, & Datta, 2007).

Antimicrobial Activity

Linked heterocyclics containing Pyrazole-pyrimidine-thiazolidin-4-one were synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. Compounds with specific moieties exhibited significant inhibitory activity, highlighting the potential for developing new antimicrobial agents (Sanjeeva Reddy, Vani Devi, Sunitha, & Nagaraj, 2010).

Mechanism of Action

The mechanism of action of this compound is not currently known . Further studies would be needed to determine how it interacts with other substances or biological systems.

properties

IUPAC Name

3,5-dimethyl-4-(2-nitrophenyl)sulfanyl-1-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-12-17(23-16-11-7-6-10-15(16)20(21)22)13(2)19(18-12)14-8-4-3-5-9-14/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLLNZYSBIVVXQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)SC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazole

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